N-(4-butylphenyl)-1-phenylmethanesulfonamide

Description

Significance of the Sulfonamide Moiety in Medicinal and Chemical Biology Research

The sulfonamide moiety (-SO₂NH-) is a critical pharmacophore in drug discovery and development. ajchem-b.comajchem-b.com Its presence in a molecule can confer a range of desirable physicochemical properties, including the ability to act as a hydrogen bond donor and acceptor, which facilitates strong interactions with biological targets. nih.gov Historically, sulfonamides were the first class of synthetic antimicrobial agents to be widely used, revolutionizing the treatment of bacterial infections. ajchem-b.comwikipedia.org The mechanism of action for antibacterial sulfonamides involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. wikipedia.org

Beyond their antibacterial properties, sulfonamides exhibit a remarkable diversity of biological activities. ajchem-b.comresearchgate.net This includes roles as anticancer, antiviral, anti-inflammatory, and diuretic agents. ajchem-b.comnih.gov The ability of the sulfonamide group to mimic a carboxylate group has also led to its use as a bioisostere in drug design. Many clinically approved drugs across various therapeutic areas contain the sulfonamide functional group, highlighting its enduring importance in medicinal chemistry. nih.gov

The broad utility of sulfonamides stems from their synthetic tractability and the ability to readily modify their structure to tune pharmacological activity. The general structure, R-SO₂NH-R', allows for extensive derivatization at both the R and R' positions, leading to a vast chemical space for exploration.

Overview of Arylsulfonamide Derivatives as Research Probes

Arylsulfonamide derivatives are widely utilized as research probes to investigate biological pathways and validate drug targets. Their ability to selectively inhibit specific enzymes has made them invaluable tools in chemical biology. nih.gov For instance, certain arylsulfonamides are potent and selective inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes. nih.gov By using these inhibitors, researchers can elucidate the specific roles of different carbonic anhydrase isoforms in health and disease.

Furthermore, arylsulfonamides have been developed as probes for G-protein coupled receptors (GPCRs), such as serotonin (B10506) and adrenergic receptors. mdpi.comnih.gov These probes can be designed to be antagonists or agonists, allowing for the modulation of receptor activity and the study of downstream signaling pathways. The development of fluorescently labeled or radiolabeled arylsulfonamide probes enables the visualization and quantification of target proteins in cells and tissues. acs.org The structural features of the aryl group and the substituents on the sulfonamide nitrogen can be systematically varied to optimize potency, selectivity, and pharmacokinetic properties for their use as research tools. nih.gov

Contextualization of N-(4-butylphenyl)-1-phenylmethanesulfonamide within Sulfonamide Chemistry

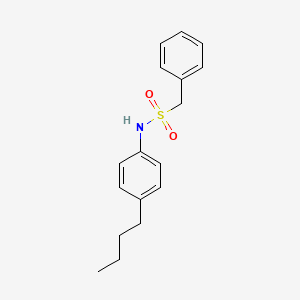

This compound belongs to the class of N-arylsulfonamides. Its structure consists of a phenylmethanesulfonyl group attached to the nitrogen atom of a 4-butylaniline (B89568) moiety. The "1-phenylmethane" portion indicates a benzyl (B1604629) group attached to the sulfonyl group, distinguishing it from simple benzenesulfonamides.

To provide a comparative context, the table below lists some well-characterized arylsulfonamide derivatives and their established biological activities.

| Compound Name | Structure | Biological Activity |

| Sulfamethoxazole | Antibacterial (DHPS inhibitor) | |

| Celecoxib | Anti-inflammatory (COX-2 inhibitor) | |

| Acetazolamide | Diuretic (Carbonic anhydrase inhibitor) | |

| Glibenclamide | Antidiabetic (Sulfonylurea) |

This table presents examples of established arylsulfonamide drugs to illustrate the diversity of biological activities within this chemical class. It does not imply that this compound possesses these activities.

Future research on this compound would likely involve its synthesis and subsequent screening for various biological activities. Given the vast therapeutic landscape of sulfonamides, this compound represents an unexplored entity with the potential to contribute to the ever-expanding field of medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-butylphenyl)-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S/c1-2-3-7-15-10-12-17(13-11-15)18-21(19,20)14-16-8-5-4-6-9-16/h4-6,8-13,18H,2-3,7,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCDMLSNUZXKAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 4 Butylphenyl 1 Phenylmethanesulfonamide and Its Structural Analogs

Classical Approaches to Sulfonamide Bond Formation in N-(4-butylphenyl)-1-phenylmethanesulfonamide Synthesis

The traditional and most common method for creating sulfonamides is the reaction between a sulfonyl chloride and an amine. wikipedia.org This approach is widely used due to the accessibility of the starting materials. rsc.org

The synthesis of N-aryl sulfonamides is often achieved by reacting an aryl amine with a sulfonyl chloride. cbijournal.com In the case of this compound, this would involve the reaction of 4-butylaniline (B89568) with phenylmethanesulfonyl chloride. A base, such as pyridine, is typically added to neutralize the hydrochloric acid that is generated during the reaction. wikipedia.org The Hinsberg reaction, a classic test for distinguishing primary, secondary, and tertiary amines, is based on this sulfonamide formation. wikipedia.org

Recent studies have explored variations of this method. For instance, a study by Mao et al. demonstrated the synthesis of amino acid arylamides using methanesulfonyl chloride in the presence of N-methylimidazole in dichloromethane, which provided high yields without significant racemization. organic-chemistry.org

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield (%) | Reference |

| N-Cbz-amino acids | Aryl amines | N-methylimidazole | Dichloromethane | Arylamides | High | organic-chemistry.org |

| Aniline (B41778) | Benzene (B151609) sulfonyl chloride | Pyridine | THF | N-phenylbenzenesulfonamide | 100 | cbijournal.com |

| p-Toluidine | Tosyl chloride | Pyridine | THF | N-(p-tolyl)tosylamide | Quantitative | cbijournal.com |

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired sulfonamide. A study on the synthesis of sulfonamides using lithium hydroxide (B78521) monohydrate (LiOH·H₂O) as a base found that the ideal conditions were a temperature of 0–5°C with 0.5 equivalents of the base. tandfonline.com This method significantly reduced reaction times to 1–8 minutes while maintaining high yields. tandfonline.com The use of an ethanol (B145695):water (1:5) solvent system also contributed to a more environmentally friendly and efficient process. tandfonline.com

In another approach, equimolar amounts of N-silylamines and sulfonyl chlorides in refluxing acetonitrile (B52724) for one hour resulted in quantitative yields of various sulfonamides. nih.gov This method can also be performed without a solvent. nih.gov

| Base | Equivalents | Temperature (°C) | Solvent | Reaction Time | Yield | Reference |

| LiOH·H₂O | 0.5 | 0–5 | Ethanol:Water (1:5) | 1–8 min | Very Good to Excellent | tandfonline.com |

| None | N/A | Reflux | Acetonitrile | 1 hour | Quantitative | nih.gov |

Modern Synthetic Strategies for this compound Scaffold Development

Modern synthetic methods aim to overcome the limitations of classical approaches, such as harsh reaction conditions and the use of hazardous reagents. rsc.org These strategies include microwave-assisted synthesis, catalyst-free and solvent-free methods, and palladium-catalyzed coupling reactions.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov This technique has been successfully applied to the synthesis of sulfonamides and their analogs, often leading to shorter reaction times and higher yields. researchgate.netamazonaws.com

For example, the condensation of carbonyl compounds with (R)-2-methylpropane-2-sulfinamide under solvent-free microwave irradiation in the presence of titanium tetraethoxide (Ti(OEt)₄) provides optically pure N-(tert-butylsulfinyl)imines in as little as 10 minutes for aldimines and 1 hour for ketimines. organic-chemistry.org Another study demonstrated the synthesis of various thiosemicarbazones in just 3 minutes under solvent-free microwave conditions, with yields ranging from 88–98%. mdpi.com Microwave irradiation has also been employed in the solvothermal synthesis of nanoparticles, highlighting its versatility. nih.gov

| Reactants | Catalyst/Reagent | Conditions | Product | Yield (%) | Reaction Time | Reference |

| Carbonyl compounds, (R)-2-methylpropane-2-sulfinamide | Ti(OEt)₄ | Microwave, Solvent-free | N-(tert-butylsulfinyl)imines | Excellent | 10 min (aldimines), 1 h (ketimines) | organic-chemistry.org |

| Thiosemicarbazides, Aldehydes | Acetic acid | Microwave, Solvent-free | Thiosemicarbazones | 88-98 | 3 min | mdpi.com |

Developing environmentally benign synthetic methods is a significant goal in modern chemistry. tandfonline.com Catalyst-free and solvent-free reactions are particularly attractive as they reduce waste and simplify purification processes.

A novel, green method for the synthesis of sulfonamides involves the reaction of sulfonyl chlorides with amines in water or ethanol without a catalyst, affording high yields in short reaction times. tandfonline.com Another study demonstrated that N-silylamines react with sulfonyl chlorides in the absence of a solvent to produce sulfonamides. nih.gov Furthermore, a visible light-mediated, catalyst-free arylation of sulfonamides with boronic acids has been developed to synthesize diaryl sulfones. rsc.org

| Reactants | Conditions | Product | Yield | Reference |

| Sulfonyl chlorides, Amines | Water or Ethanol, Room Temperature | Sulfonamides | High | tandfonline.com |

| N-silylamines, Sulfonyl chlorides | Solvent-free | Sulfonamides | Not specified | nih.gov |

| N-acylsulfonamides, Aryl boronic acids | Visible light, No catalyst | Diaryl sulfones | High | rsc.org |

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with high efficiency and functional group tolerance. acs.org These methods are particularly valuable for synthesizing N-aryl sulfonamides.

One approach involves the palladium-catalyzed addition of aryl halides to N-sulfinylamines to produce sulfinamides, which can then be converted to sulfonamides. nih.gov Another study details a palladium-catalyzed C-N cross-coupling of sulfinamides with aryl halides to yield N-aryl sulfinamides. organic-chemistry.org Furthermore, a palladium-catalyzed method for preparing arylsulfonyl chlorides from arylboronic acids has been developed, which can then be derivatized in situ to form sulfonamides. nih.gov This Suzuki-Miyaura coupling approach offers a convergent route to a wide range of sulfonamide analogs. nih.govresearchgate.net

| Reactants | Catalyst System | Product | Key Features | Reference |

| Aryl halides, N-sulfinylamines | Palladium catalyst | Sulfinamides | Mild conditions, broad generality | nih.gov |

| Sulfinamides, Aryl halides | Pd₂(dba)₃, tBuXPhos, NaOH | N-aryl sulfinamides | High efficiency, preserved chirality | organic-chemistry.org |

| Arylboronic acids, Phenyl chlorosulfate, Amine | Palladium catalyst | Aryl sulfonamides | In situ derivatization, regioselective | nih.gov |

| Aryl bromides/chlorides, Methanesulfonamide | Palladium catalyst | Aryl methanesulfonamides | High yielding, avoids genotoxic impurities | organic-chemistry.org |

Synthesis of Key Precursors and Advanced Intermediates for this compound Analogs

The synthesis of analogs of this compound relies on the strategic preparation of two key precursor types: substituted anilines and various sulfonyl chlorides. The versatility of these precursors allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships.

The primary amine precursor, 4-butylaniline, is a fundamental building block. smolecule.comnbinno.com Its synthesis can be achieved through several established routes. A common industrial method involves the nitration of butylbenzene (B1677000) followed by the reduction of the resulting nitro group to the primary amine. smolecule.com Alternative laboratory-scale preparations include the C-C amination of 1-(4-butylphenyl)ethanol (B2774389) using reagents like sodium azide (B81097) and trifluoroacetic acid. smolecule.comchemicalbook.com Microwave-assisted synthesis has also been explored to enhance reaction efficiency and selectivity for 4-butylaniline derivatives. smolecule.com

The second key component is the sulfonyl chloride. For the parent compound, phenylmethanesulfonyl chloride would be used. For its analogs, a wide array of substituted sulfonyl chlorides are employed. These are often synthesized from the corresponding sulfonic acids or by direct sulfochlorination of aromatic compounds. For instance, p-toluenesulfonyl chloride and 4-chlorobenzenesulfonyl chloride are common reactants used to generate sulfonamide libraries. nih.govresearchgate.net

The core synthetic reaction to form the sulfonamide bond is typically a nucleophilic substitution reaction between the primary amine (e.g., 4-butylaniline or its analogs) and a sulfonyl chloride. nih.govresearchgate.net This condensation reaction is frequently carried out in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.net Common bases and solvent systems include pyridine, or aqueous sodium carbonate under controlled pH conditions. nih.govresearchgate.netresearchgate.netnih.gov

A general synthetic scheme is presented below:

Table 1: General Synthesis of Sulfonamide Analogs

| Step | Description | Reactants | Conditions |

|---|---|---|---|

| 1 | Precursor Synthesis (Amine) | e.g., Butylbenzene | Nitration, followed by reduction |

| 2 | Precursor Synthesis (Sulfonyl Chloride) | e.g., Toluene | Sulfochlorination |

| 3 | Sulfonamide Formation | Substituted Aniline, Substituted Sulfonyl Chloride | Basic conditions (e.g., Pyridine, Na2CO3), often in an organic solvent like benzene or an aqueous medium. nih.govnih.gov |

The synthesis of advanced intermediates involves building upon these core structures. For example, functional groups on either the aniline or the phenylsulfonyl ring can be modified post-sulfonamide formation, although it is more common to use functionalized precursors to avoid issues with competing side reactions.

Purification and Isolation Methodologies for this compound and Derivatives

The purification and isolation of this compound and its derivatives are crucial for obtaining materials of high purity. The methodologies employed take advantage of the acidic nature of the sulfonamide proton and the crystalline properties of the compounds.

A widely used technique involves an acid-base workup. nih.gov The crude product, obtained after the reaction, is often dissolved in a dilute aqueous base, such as 10% sodium hydroxide solution. nih.gov This deprotonates the sulfonamide nitrogen, forming a water-soluble salt. The basic aqueous solution can then be washed with an organic solvent like chloroform (B151607) to remove any non-acidic impurities. Subsequently, the aqueous layer is acidified with an acid, such as hydrochloric acid (HCl), causing the purified sulfonamide to precipitate out of the solution. nih.govresearchgate.net The solid product is then collected by filtration. nih.govresearchgate.net

Recrystallization is the most common method for further purification. The choice of solvent is critical and is determined empirically to find a system where the sulfonamide is soluble at high temperatures but sparingly soluble at lower temperatures. A mixture of ethanol and water is frequently effective for sulfonamides. nih.govgoogle.com Other solvent systems, such as ethyl acetate-n-hexane, have also been reported. researchgate.net The process typically involves dissolving the crude solid in a minimum amount of the hot solvent or solvent mixture, followed by slow cooling to induce the formation of well-defined crystals, which are then isolated by filtration. google.com

For non-crystalline products or for separating mixtures of closely related analogs, column chromatography is the method of choice. mdpi.com Silica (B1680970) gel is the standard stationary phase, and the mobile phase is typically a mixture of non-polar and polar organic solvents, such as hexane (B92381) and ethyl acetate (B1210297). mdpi.com The separation is based on the differential adsorption of the compounds to the silica gel. The progress of the purification can be monitored by Thin-Layer Chromatography (TLC). nih.govoup.com

In cases where colored impurities are present, treatment with activated carbon can be employed for decolorization. The crude product is dissolved in a suitable solvent, and activated carbon fibers or powder are added to adsorb the impurities before being removed by filtration. google.com

Table 2: Summary of Purification Techniques

| Method | Principle | Typical Application | Key Steps |

|---|---|---|---|

| Acid-Base Extraction | The acidic N-H proton of the sulfonamide allows for selective dissolution in aqueous base. nih.gov | Initial purification to remove non-acidic starting materials and byproducts. | Dissolve in aq. NaOH, wash with organic solvent, acidify aqueous layer to precipitate product, filter. nih.gov |

| Recrystallization | Differential solubility of the compound in a solvent at different temperatures. | Final purification of solid products to obtain high-purity crystalline material. | Dissolve in hot solvent (e.g., Ethanol/Water, Isopropanol), cool slowly, filter crystals. nih.govgoogle.com |

| Column Chromatography | Differential partitioning of compounds between a stationary phase (e.g., silica gel) and a mobile phase. mdpi.com | Separation of non-crystalline products or complex mixtures. | Adsorb sample onto silica gel, elute with a solvent gradient (e.g., Hexane/Ethyl Acetate). mdpi.com |

| Decolorization | Adsorption of colored impurities onto a high-surface-area material. google.com | Removal of colored impurities from the product solution. | Add activated carbon to a solution of the product, stir, and filter to remove carbon. google.com |

The successful application of these synthetic and purification strategies is fundamental to producing high-quality samples of this compound and its derivatives for chemical and biological research.

Structure Activity Relationship Sar Studies of N 4 Butylphenyl 1 Phenylmethanesulfonamide Derivatives

Systematic Structural Modifications on the N-Aryl and Sulfonamide Moieties

Without specific studies, it is not possible to provide data on how alterations to the core structure of N-(4-butylphenyl)-1-phenylmethanesulfonamide impact its biological activity. This includes:

Identification of Key Pharmacophoric Elements for Biological Activity

The specific features of this compound that are crucial for any potential biological activity—the pharmacophore—have not been defined in the literature. This would typically involve comparing the activities of various analogs to identify essential hydrogen bond donors/acceptors, hydrophobic regions, and aromatic interactions.

Conformational Analysis and Steric Effects in SAR

A conformational analysis would require computational or experimental (e.g., X-ray crystallography) data for a series of active and inactive analogs. This information is necessary to understand how the three-dimensional shape of the molecule and the steric bulk of its different components relate to its biological function. Such data is not present in the current body of scientific literature for this compound.

Non-Linear SAR Observations and Their Mechanistic Implications

Instances of non-linear SAR, where small structural changes lead to unexpectedly large changes in activity (activity cliffs), can provide deep insights into a compound's mechanism of action. The lack of a dataset of analogs and their corresponding activities makes it impossible to identify or discuss any such observations for this compound.

Computational and Theoretical Studies of N 4 Butylphenyl 1 Phenylmethanesulfonamide

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. cu.edu.eg This method is particularly valuable in drug discovery for predicting the binding affinity and interaction mode of a ligand with its protein target. cu.edu.eg

In the context of N-(4-butylphenyl)-1-phenylmethanesulfonamide, molecular docking simulations would be employed to predict its binding affinity to various biological targets. For instance, studies on similar sulfonamide-containing molecules have used docking to evaluate their potential as enzyme inhibitors. nih.govnih.gov The process involves preparing a 3D structure of the ligand and the target protein and then using a scoring function to rank the possible binding poses based on their predicted binding energy.

A hypothetical docking study of this compound against a target like cyclooxygenase (COX) or a kinase could yield results similar to those observed for other sulfonamides. The binding energy, typically expressed in kcal/mol, indicates the stability of the ligand-protein complex. A lower binding energy suggests a more stable interaction. For example, a study on a different sulfonamide derivative showed binding affinities of -8.7 kcal/mol and -8.1 kcal/mol for COX-1 and COX-2 enzymes, respectively. nih.gov It is through such simulations that key interacting amino acid residues within the protein's active site can be identified, providing a rationale for the molecule's activity. nih.govnih.gov

Table 1: Example Molecular Docking Data for a Sulfonamide Derivative Against Kinase Targets

| Target Kinase | Binding Energy (kcal/mol) | Interacting Residues |

| PDGFRα | -9.5 | CYS677, LYS623, ASP836 |

| Aurora A | -8.2 | LYS162, GLU211, ARG220 |

Note: The data in this table is illustrative and based on findings for similar sulfonamide-based compounds, not this compound itself.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted. nih.gov

For this compound, a QSAR study would involve a dataset of structurally similar sulfonamides with known biological activities. Various molecular descriptors, such as physicochemical, electronic, and topological properties, would be calculated for each compound. These descriptors are then used to build a mathematical model that correlates them with the observed activity.

A 3D-QSAR model, for example, might reveal that the presence of a bulky hydrophobic group, like the butylphenyl moiety, positively contributes to the activity, while certain electronic features of the sulfonamide bridge are also critical. The predictive power of a QSAR model is typically evaluated by statistical parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). A robust 3D-QSAR investigation on a series of related inhibitors reported a model with an R² value of 0.9064 and a Q² of 0.8239, indicating a high degree of predictability. nih.gov

Molecular Dynamics Simulations to Explore Binding Conformations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. chemrxiv.org In the context of drug design, MD simulations can provide detailed insights into the stability of a ligand-protein complex, the conformational changes that occur upon binding, and the key interactions that are maintained throughout the simulation. nih.gov

An MD simulation of the this compound-protein complex, obtained from molecular docking, would be performed to assess its stability. The simulation would track the trajectory of all atoms in the system over a period of nanoseconds. Analysis of this trajectory can reveal the flexibility of the ligand in the binding pocket and the dynamic nature of its interactions with surrounding amino acid residues. Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are often calculated to quantify the stability of the complex and the mobility of its components. These simulations are crucial for refining the binding mode predicted by docking and for providing a more realistic representation of the binding event. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov DFT calculations can provide valuable information about a molecule's geometry, electronic properties, and reactivity. researchgate.net

For this compound, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), can be used to optimize its 3D geometry and to calculate various electronic descriptors. researchgate.net Key properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. espublisher.comespublisher.com A smaller energy gap suggests that the molecule is more reactive.

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution within the molecule and helps to identify regions that are prone to electrophilic or nucleophilic attack. mdpi.com Vibrational frequency analysis can also be performed to predict the molecule's infrared spectrum, which can be compared with experimental data to confirm its structure. nih.gov

Table 2: Example DFT-Calculated Properties for a Sulfonamide-Related Molecule

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 4.5 Debye |

Note: This data is representative of values obtained for similar organic molecules in DFT studies and is not specific to this compound.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Properties Relevant to Research Compound Design (excluding human data)

In silico ADME prediction involves the use of computational models to estimate the absorption, distribution, metabolism, and excretion properties of a compound. nih.gov These predictions are vital in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles and to avoid costly late-stage failures. nih.gov

For this compound, various ADME parameters can be calculated using specialized software. These parameters can include predictions of properties like aqueous solubility, blood-brain barrier permeability, and interaction with metabolic enzymes. For example, some models can predict whether a compound is likely to be a substrate or inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism.

The design of new compounds often involves optimizing these predicted ADME properties. For instance, if a compound is predicted to have poor solubility, chemical modifications can be proposed to improve this property. These in silico tools allow for the rapid screening of virtual compounds and help prioritize synthetic efforts towards molecules with a higher probability of success in experimental studies. researchgate.net

Exploration of N 4 Butylphenyl 1 Phenylmethanesulfonamide Scaffolds and Derivatives

Design Principles for Novel Analogs and Derivatives

The design of novel analogs of N-phenylmethanesulfonamide scaffolds is primarily guided by the principles of structure-activity relationship (SAR) studies. The goal is to systematically modify the chemical structure to enhance desired pharmacological properties while minimizing off-target effects. Key strategies include:

Isosteric and Bioisosteric Replacements: The sulfonate and sulfonamide moieties are considered reciprocal bioisosteres. nih.gov This principle allows for the substitution of one group for the other to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability without drastically altering the biological activity. For instance, the sulfonamide group can act as a bioisostere of sulfonate and ethenyl groups. nih.gov

Substituent Modification: The aromatic rings of the N-phenylmethanesulfonamide scaffold provide opportunities for substitution to probe interactions with biological targets. Modifications on the phenyl rings can influence potency, selectivity, and pharmacokinetic properties. For example, in a series of substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides, various substitutions on the phenyl ring led to compounds with nanomolar antiproliferative activities. nih.gov

Conformational Restriction: Introducing rigid structural elements or bulky groups can lock the molecule into a specific conformation that is more favorable for binding to a target. This can lead to increased potency and selectivity.

Computational Modeling: Molecular docking simulations are employed to predict the binding modes of designed analogs within the active site of a target protein. nih.gov This computational approach helps in prioritizing the synthesis of compounds that are most likely to exhibit the desired biological activity. For example, docking simulations were used to predict the binding model of 5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide into the EGFR TK active site. nih.gov

Pharmacological Characterization of Analogs in In Vitro Systems

Once novel analogs are synthesized, their pharmacological properties are characterized using a variety of in vitro assays to determine their potency, selectivity, and mechanism of action. A typical in vitro characterization workflow includes:

Primary Screening Assays: High-throughput screening (HTS) is often used to rapidly assess the biological activity of a large library of compounds against a specific target.

Potency Determination: For active compounds, dose-response studies are conducted to determine key parameters such as the half-maximal inhibitory concentration (IC₅₀) or the half-maximal effective concentration (EC₅₀). For example, a series of N-phenylsulfonylnicotinamide derivatives were evaluated for their inhibitory activity against EGFR tyrosine kinase, with the most potent compound showing an IC₅₀ value of 0.09 μM. nih.gov

Selectivity Profiling: To assess the specificity of the analogs, they are tested against a panel of related and unrelated biological targets. This helps in identifying compounds with a clean off-target profile, which is crucial for minimizing potential side effects.

Mechanism of Action Studies: Various biochemical and cell-based assays are employed to elucidate how the compounds exert their biological effects. This may involve enzyme inhibition assays, receptor binding assays, or reporter gene assays. For instance, in the study of substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides, it was found that these compounds block the cell cycle progression in the G₂/M phase. nih.gov

Below is an interactive data table summarizing the in vitro activity of representative sulfonamide derivatives from different studies.

| Compound ID | Target | Assay Type | Potency (IC₅₀/EC₅₀) | Reference |

| 10 | EGFR TK | Enzyme Inhibition | 0.09 µM | nih.gov |

| 9a | DPP-IV | Enzyme Inhibition | 41.17 nM | nih.gov |

| 16 | Antimitotic | Cell Proliferation | Nanomolar range | nih.gov |

| 17 | Antimitotic | Cell Proliferation | Nanomolar range | nih.gov |

Diversity-Oriented Synthesis Approaches for Scaffold Exploration

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of a wide variety of structurally diverse molecules from a common starting material or scaffold. This approach is particularly valuable for exploring the chemical space around a core structure like N-phenylmethanesulfonamide to discover novel biological activities. Key aspects of DOS include:

Scaffold Decoration: This involves attaching various chemical building blocks to a central scaffold. For N-phenylmethanesulfonamide, this could mean introducing a diverse set of substituents onto the aromatic rings or modifying the sulfonamide linker.

Stereochemical Diversity: The synthesis of all possible stereoisomers of a chiral molecule can lead to the discovery of stereospecific biological activities.

Building Block-Based Synthesis: A library of compounds is generated by combining a set of diverse building blocks in a combinatorial fashion. This approach allows for the systematic exploration of structure-activity relationships.

Future Research Directions and Research Tool Applications

Development of Advanced Synthetic Methodologies for N-(4-butylphenyl)-1-phenylmethanesulfonamide and its Complex Analogs

The synthesis of N-aryl sulfonamides is a well-established area of organic chemistry, yet there remains scope for the development of more efficient, sustainable, and versatile methodologies. tandfonline.comtandfonline.com Future research in this area will likely focus on novel catalytic systems and the exploration of greener reaction conditions.

Currently, the synthesis of this compound can be achieved through the reaction of 4-butylaniline (B89568) with phenylmethanesulfonyl chloride. However, advancements in synthetic chemistry could lead to more sophisticated approaches. For instance, the use of transition metal catalysts, such as copper or palladium, could facilitate the cross-coupling of 4-butylaniline with a suitable sulfonylating agent under milder conditions. tandfonline.com

Furthermore, the development of one-pot synthesis procedures, where multiple reaction steps are carried out in a single reaction vessel, would significantly improve the efficiency and cost-effectiveness of producing this compound and its analogs. tandfonline.com The exploration of flow chemistry techniques could also offer advantages in terms of scalability, safety, and product purity.

Future synthetic efforts will also be directed towards the creation of a library of complex analogs of this compound. This will involve the introduction of various functional groups onto the phenyl and butylphenyl rings to modulate the compound's physicochemical properties and biological activity.

Table 1: Potential Advanced Synthetic Methodologies

| Methodology | Catalyst/Reagent | Potential Advantages |

| Copper-Catalyzed N-Arylation | Copper(I) iodide (CuI) | Milder reaction conditions, broader substrate scope. |

| Palladium-Catalyzed Cross-Coupling | Palladium(II) acetate (B1210297) (Pd(OAc)₂) | High efficiency and functional group tolerance. |

| One-Pot Reductive Coupling | Iron(II) chloride (FeCl₂) / NaHSO₃ | Use of readily available nitroarenes as starting materials. organic-chemistry.org |

| Flow Chemistry Synthesis | Immobilized catalyst | Improved scalability, safety, and purity. |

Further Elucidation of Undiscovered Molecular Mechanisms and Targets

While the sulfonamide functional group is a well-known pharmacophore, the specific molecular mechanisms and biological targets of this compound remain largely unexplored. ijpsjournal.com Future research will be crucial in identifying the proteins and cellular pathways with which this compound interacts.

A primary area of investigation will be its potential as an enzyme inhibitor. Sulfonamides are known to target a wide range of enzymes, including carbonic anhydrases, proteases, and kinases. nih.govopenaccesspub.org High-throughput screening of this compound against a panel of enzymes could reveal novel inhibitory activities.

Beyond enzyme inhibition, this compound may exert its effects through other mechanisms, such as the modulation of protein-protein interactions or the disruption of signaling pathways. Techniques like affinity chromatography and mass spectrometry-based proteomics can be employed to identify its binding partners within the cell.

Understanding the molecular basis of action is fundamental to harnessing the full potential of this compound as a research tool. Elucidating its targets will pave the way for its use in studying specific biological processes and disease states.

Application of this compound Derivatives as Molecular Probes in Chemical Biology

Molecular probes are essential tools for visualizing and studying biological processes in living systems. The structural scaffold of this compound provides an excellent starting point for the design of novel molecular probes. nih.gov

By incorporating fluorescent moieties, such as naphthalimide or fluorescein, into the structure of this compound, it is possible to create fluorescent probes for imaging specific cellular components or tracking the compound's distribution in real-time. nih.govmdpi.com These probes could be particularly useful for studying the compound's target engagement and subcellular localization.

Furthermore, the development of photoaffinity-labeled probes, which can covalently bind to their target upon photoactivation, would be a powerful strategy for target identification and validation. The synthesis of biotinylated or isotopically labeled derivatives would also facilitate pull-down assays and other biochemical studies.

Table 2: Potential Molecular Probe Applications

| Probe Type | Application | Potential Target Class |

| Fluorescent Probe | Cellular imaging and target localization. | Enzymes, receptors. |

| Photoaffinity Probe | Covalent labeling and target identification. | Unknown binding partners. |

| Biotinylated Probe | Affinity purification and pull-down assays. | Protein complexes. |

Rational Design and Computational Optimization for Enhanced Research Tool Potency and Selectivity

Rational drug design and computational chemistry are indispensable tools in modern medicinal chemistry and chemical biology. nih.gov These approaches can be leveraged to optimize the properties of this compound as a research tool, enhancing its potency and selectivity for its biological target.

Computational docking studies can be used to predict the binding mode of this compound to the active site of a target enzyme. nih.gov This information can then guide the design of new analogs with improved binding affinity and specificity. Structure-activity relationship (SAR) studies, where the biological activity of a series of related compounds is correlated with their chemical structure, will also be instrumental in this optimization process. openaccesspub.org

Molecular dynamics simulations can provide insights into the dynamic behavior of the compound-target complex, helping to understand the key interactions that contribute to binding. Quantitative structure-activity relationship (QSAR) models can be developed to predict the activity of new derivatives before their synthesis, thereby accelerating the optimization cycle.

Through an iterative process of design, synthesis, and biological evaluation, it will be possible to develop highly potent and selective research tools based on the this compound scaffold.

Q & A

Q. Table 1. Key Synthetic Parameters and Outcomes

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Reaction Temperature | 60–80°C | Prevents decomposition | |

| Solvent System | DCM/EtOAc | Enhances solubility | |

| Purification Method | Flash Chromatography | Achieves >95% purity |

Q. Table 2. Analytical Signatures for Structural Confirmation

| Technique | Key Data Points | Reference |

|---|---|---|

| H NMR (CDCl₃) | δ 7.6 (s, 1H, Ar-H), δ 2.4 (t, 2H, CH₂) | |

| HRMS (DART) | [M+H]⁺ = 572.1406 (calc) | |

| HPLC Retention Time | 12.3 min (C18, 70% acetonitrile) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.